molecular formula C8H14O4 B2480841 2-(4-Methoxyoxan-4-yl)acetic acid CAS No. 1785066-13-8

2-(4-Methoxyoxan-4-yl)acetic acid

Cat. No. B2480841
CAS RN: 1785066-13-8
M. Wt: 174.196
InChI Key: MTKZYNRRGYUHKF-UHFFFAOYSA-N
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Description

"2-(4-Methoxyoxan-4-yl)acetic acid" is a chemical compound that likely belongs to the family of organic compounds known for containing both ether (methoxyoxan) and carboxylic acid (acetic acid) functional groups. These types of molecules are of interest in various fields of chemistry due to their potential for forming diverse chemical structures and reactions.

Synthesis Analysis

The synthesis of closely related compounds typically involves regioselective bromination or multicomponent reactions. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized via regioselective bromination using bromine in acetic acid, yielding an 84% yield (Guzei, Gunderson, & Hill, 2010). Such methods could be adapted for the synthesis of "this compound," focusing on the specific functional group modifications.

Molecular Structure Analysis

The molecular structure of related compounds reveals significant insights into the orientation of substituents around the core phenyl ring and the effects of electron-donating and withdrawing groups. For example, in the structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring, indicating potential steric and electronic considerations relevant to "this compound" (Guzei et al., 2010).

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Synthesis and Derivatives : A study by Arutjunyan et al. (2013) discusses the hydrolysis of [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetonitrile to obtain a derivative of 2-(4-Methoxyoxan-4-yl)acetic acid. This derivative was used to prepare new amides and 1-acylpyrazole through interaction with amines and pyrazole (Arutjunyan et al., 2013).

Safety Assessment in Food Contact Materials

  • Safety Assessment : A report by EFSA (2014) on the safety assessment of a related compound, Perfluoro{acetic acid, 2-[(5-methoxy-1,3-dioxolan-4-yl)oxy]}, ammonium salt, highlights its use as a polymer production aid during the manufacture of fluoropolymers intended for food contact. The safety concerns were addressed, focusing on the specific migration of the substance and degradation products in polytetrafluoroethylene film (EFSA, 2014).

Advanced Material Synthesis

  • Organic Solar Cells : Khan et al. (2019) designed novel triazatruxene-based donor materials, including a derivative of acetic acid, for use in organic solar cells. These compounds demonstrated reduced energy gaps and efficient charge transfer, highlighting potential in photovoltaic applications (Khan et al., 2019).

Biomedical Applications

  • Fluorescent Labeling Reagent : Hirano et al. (2004) explored 6-Methoxy-4-quinolone, a derivative of 5-methoxyindole-3-acetic acid, for its potent fluorescence in a wide pH range. This compound's stability and strong fluorescence make it suitable as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).

Analytical Chemistry

  • Analytical Applications : Gatti et al. (1990) investigated the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a related compound, as a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) of biologically important thiols, demonstrating its efficacy and potential in analytical chemistry applications (Gatti et al., 1990).

properties

IUPAC Name

2-(4-methoxyoxan-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-11-8(6-7(9)10)2-4-12-5-3-8/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKZYNRRGYUHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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